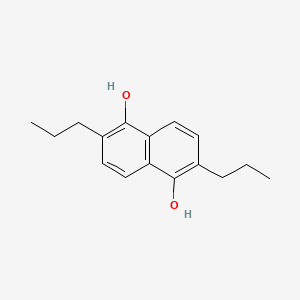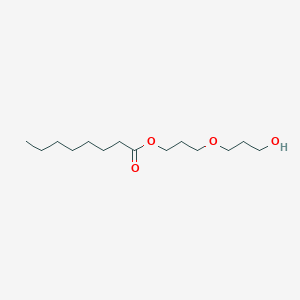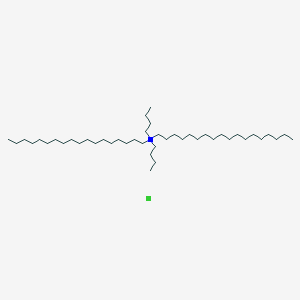![molecular formula C15H15NO5 B14264528 Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate CAS No. 133284-83-0](/img/structure/B14264528.png)
Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate is a chemical compound known for its diverse applications in various scientific fields. It is derived from 8-hydroxyquinoline, a compound with a rich history of use in medicinal chemistry due to its biological activities, including antimicrobial, anticancer, and antifungal effects .
Méthodes De Préparation
The synthesis of Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate typically involves the reaction of 8-hydroxyquinoline with dimethyl malonate. This reaction can be facilitated by using a base such as sodium ethoxide in an ethanol solvent. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of hydroquinoline derivatives.
Applications De Recherche Scientifique
Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Mécanisme D'action
The mechanism of action of Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate involves its interaction with metal ions, forming stable chelates. This chelation process is crucial for its biological activities, including enzyme inhibition and cytoprotection. The compound targets various molecular pathways, including those involved in oxidative stress response and mitochondrial function .
Comparaison Avec Des Composés Similaires
Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate is unique due to its specific structure and the presence of both the 8-hydroxyquinoline moiety and the propanedioate group. Similar compounds include:
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
4-Hydroxy-2-quinolones: These compounds also exhibit significant biological activities and are used in drug development.
Quinoline derivatives: A broad class of compounds with diverse applications in medicinal chemistry.
Propriétés
Numéro CAS |
133284-83-0 |
|---|---|
Formule moléculaire |
C15H15NO5 |
Poids moléculaire |
289.28 g/mol |
Nom IUPAC |
dimethyl 2-[(8-hydroxyquinolin-2-yl)methyl]propanedioate |
InChI |
InChI=1S/C15H15NO5/c1-20-14(18)11(15(19)21-2)8-10-7-6-9-4-3-5-12(17)13(9)16-10/h3-7,11,17H,8H2,1-2H3 |
Clé InChI |
JCVZMPIWPHZFHX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=NC2=C(C=CC=C2O)C=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-3-nitrophenyl}-1H-imidazole](/img/structure/B14264447.png)
![3-[(Octadeca-1,3-dien-1-yl)oxy]propan-1-amine](/img/structure/B14264450.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole]](/img/structure/B14264457.png)
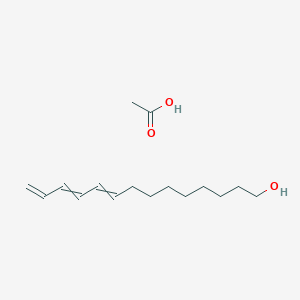

![Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-](/img/structure/B14264492.png)
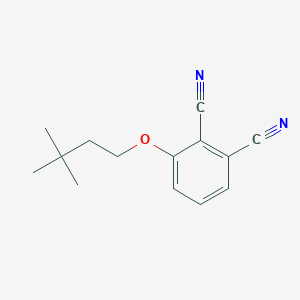
![Diethyl [amino(4-fluorophenyl)methyl]phosphonate](/img/structure/B14264504.png)
![4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine](/img/structure/B14264509.png)
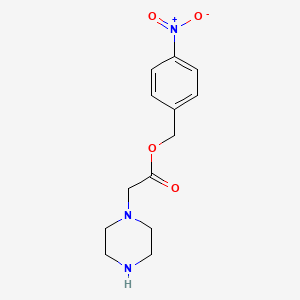
![3-[(3-Dodecyloxiran-2-YL)oxy]propane-1,2-diol](/img/structure/B14264534.png)
